
(2-Bromopyrimidin-4-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Bromopyrimidin-4-yl)methanol is an organic compound with the molecular formula C5H5BrN2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of a bromine atom at the second position and a hydroxymethyl group at the fourth position of the pyrimidine ring makes this compound unique. It is primarily used in research and development within the fields of organic chemistry and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-bromopyrimidine with formaldehyde in the presence of a base to yield (2-Bromopyrimidin-4-yl)methanol .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale bromination reactions followed by hydroxymethylation under controlled conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
(2-Bromopyrimidin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form pyrimidine derivatives without the bromine substituent.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products Formed
Oxidation: Formation of 2-bromopyrimidine-4-carboxylic acid.
Reduction: Formation of pyrimidin-4-ylmethanol.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
科学研究应用
(2-Bromopyrimidin-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of (2-Bromopyrimidin-4-yl)methanol is primarily related to its ability to undergo various chemical transformations. The bromine atom and hydroxymethyl group provide reactive sites for further chemical modifications, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific derivatives and applications being studied.
相似化合物的比较
Similar Compounds
(5-Bromopyrimidin-2-yl)methanol: Similar structure but with the bromine atom at the fifth position.
(4-Bromopyridin-2-yl)methanol: Pyridine derivative with a similar substitution pattern.
(2-Chloropyrimidin-4-yl)methanol: Chlorine atom instead of bromine.
Uniqueness
(2-Bromopyrimidin-4-yl)methanol is unique due to its specific substitution pattern, which provides distinct reactivity and potential for diverse chemical transformations. Its ability to serve as a versatile intermediate in the synthesis of various organic compounds highlights its importance in research and development.
属性
分子式 |
C5H5BrN2O |
|---|---|
分子量 |
189.01 g/mol |
IUPAC 名称 |
(2-bromopyrimidin-4-yl)methanol |
InChI |
InChI=1S/C5H5BrN2O/c6-5-7-2-1-4(3-9)8-5/h1-2,9H,3H2 |
InChI 键 |
KTXBMAOORFSWLD-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(N=C1CO)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Chloro-5,6,7,8,9,10-hexahydrocycloocta[c]pyridine-4-carbonitrile](/img/structure/B11780428.png)
![4-Chloropyrido[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B11780434.png)
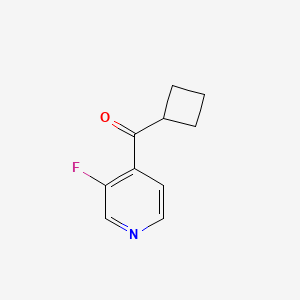
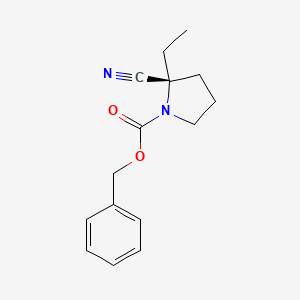


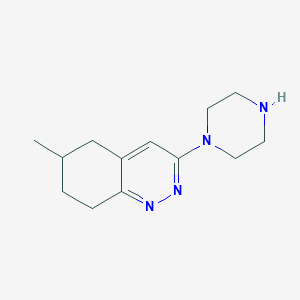
![2-Chloro-4-propyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B11780472.png)
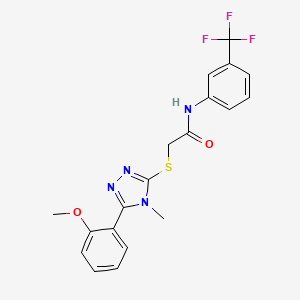
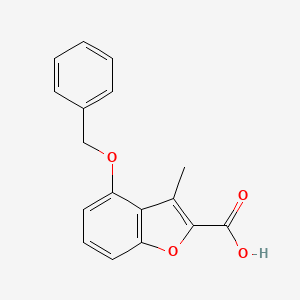
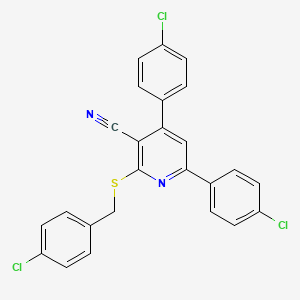
![tert-Butyl 2H-spiro[benzofuran-3,4'-piperidine]-1'-carboxylate](/img/structure/B11780494.png)
![1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)piperidin-4-amine](/img/structure/B11780497.png)

